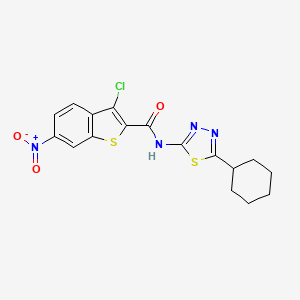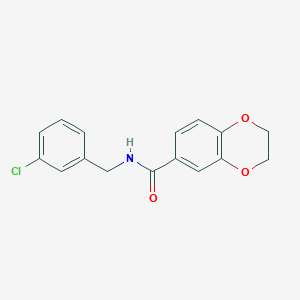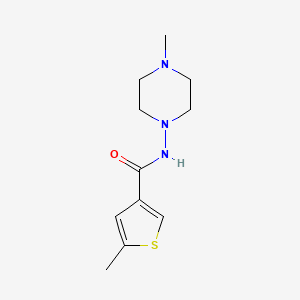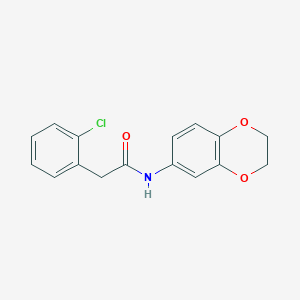![molecular formula C17H22N2O2 B4181223 1-[2-(4-isopropylphenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4181223.png)
1-[2-(4-isopropylphenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole
Übersicht
Beschreibung
1-[2-(4-isopropylphenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole, also known as GW501516, is a synthetic chemical compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It is a selective modulator of PPARδ, a nuclear receptor that plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. GW501516 has been extensively studied for its potential applications in treating metabolic disorders, such as obesity, dyslipidemia, and type 2 diabetes, as well as in enhancing athletic performance.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-isopropylphenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole has been extensively studied for its potential applications in various fields of scientific research. In preclinical studies, 1-[2-(4-isopropylphenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole has been shown to improve lipid metabolism, increase insulin sensitivity, and reduce inflammation in animal models of metabolic disorders. In addition, 1-[2-(4-isopropylphenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole has been shown to enhance endurance performance and muscle metabolism in animal models of exercise physiology. These findings have led to the development of 1-[2-(4-isopropylphenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole as a potential therapeutic agent for metabolic disorders and as a performance-enhancing drug for athletes.
Wirkmechanismus
1-[2-(4-isopropylphenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole exerts its effects by binding to and activating PPARδ, a nuclear receptor that plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by 1-[2-(4-isopropylphenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole leads to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in increased energy expenditure and improved metabolic function. In addition, activation of PPARδ by 1-[2-(4-isopropylphenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
1-[2-(4-isopropylphenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole has been shown to have a number of biochemical and physiological effects in animal models and human studies. In animal models, 1-[2-(4-isopropylphenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole has been shown to increase fatty acid oxidation, improve glucose uptake, and enhance endurance performance. In human studies, 1-[2-(4-isopropylphenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole has been shown to improve lipid profile, increase insulin sensitivity, and reduce inflammation in patients with metabolic disorders. In addition, 1-[2-(4-isopropylphenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole has been shown to enhance endurance performance and muscle metabolism in healthy individuals.
Vorteile Und Einschränkungen Für Laborexperimente
1-[2-(4-isopropylphenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole has several advantages for use in lab experiments. It is a highly selective modulator of PPARδ, which allows for precise control of the target pathway. In addition, 1-[2-(4-isopropylphenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole has been extensively studied in animal models and human studies, providing a wealth of data on its biochemical and physiological effects. However, there are also limitations to the use of 1-[2-(4-isopropylphenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole in lab experiments. It has a relatively short half-life, which requires frequent dosing to maintain therapeutic levels. In addition, there are concerns about the potential side effects of 1-[2-(4-isopropylphenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole, particularly in the context of long-term use.
Zukünftige Richtungen
There are several future directions for the study of 1-[2-(4-isopropylphenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole. One area of research is the development of more potent and selective PPARδ agonists that have fewer side effects. Another area of research is the investigation of the potential therapeutic applications of 1-[2-(4-isopropylphenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole in the treatment of metabolic disorders, such as obesity, dyslipidemia, and type 2 diabetes. Finally, there is a need for further research into the long-term effects of 1-[2-(4-isopropylphenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole, particularly in the context of its potential use as a performance-enhancing drug.
Eigenschaften
IUPAC Name |
1-(3,5-dimethylpyrazol-1-yl)-2-(4-propan-2-ylphenoxy)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-11(2)15-6-8-16(9-7-15)21-14(5)17(20)19-13(4)10-12(3)18-19/h6-11,14H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGFTRDGGCZKBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C(C)OC2=CC=C(C=C2)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[4-(propan-2-yl)phenoxy]propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(methylthio)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4181148.png)


![3-chloro-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B4181171.png)

![4-methoxy-3-nitro-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4181183.png)
![1-[(5-methyl-4-phenyl-3-thienyl)carbonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4181190.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]cyclobutanecarboxamide](/img/structure/B4181191.png)


![ethyl 5-acetyl-2-[(4-methoxy-3-nitrobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4181228.png)
![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B4181242.png)
![4-[(3,4-dimethoxyphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide](/img/structure/B4181253.png)
![1-[2-(4-nitrophenoxy)propanoyl]pyrrolidine](/img/structure/B4181271.png)